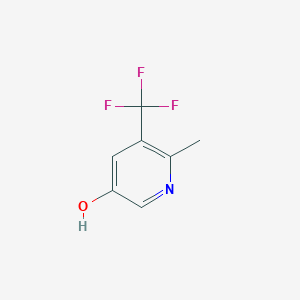

6-Methyl-5-(trifluoromethyl)pyridin-3-ol

Description

Significance of Pyridin-3-ol Scaffolds in Synthetic Chemistry and Biological Activity

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. nih.gov The hydroxyl group at the 3-position can also participate in hydrogen bonding, both as a donor and an acceptor, further enhancing the potential for interaction with enzymes and receptors.

Pyridin-3-ol derivatives are known to exhibit a wide array of biological activities, including antibacterial, and antimalarial properties. nih.govbohrium.com For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity. nih.gov Additionally, some pyridine derivatives have been investigated for their potential as anti-malarial agents, with substitution patterns on the pyridine nucleus influencing their efficacy. bohrium.com The formation of pyridin-3-ols has also been studied in the context of food chemistry, where they can be formed from the thermal treatment of precursors like 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. researchgate.net

Role of Trifluoromethylation in Modulating Chemical and Biological Properties

From a biological perspective, trifluoromethylation can lead to several advantageous changes:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, leading to a longer duration of action. nih.gov

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body. nih.gov

Improved Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to stronger and more selective binding to biological targets. nih.gov

The strategic placement of a trifluoromethyl group on a pyridine ring, as seen in trifluoromethylpyridine (TFMP) derivatives, is utilized in both the pharmaceutical and agrochemical industries to create active ingredients with desirable properties. nih.gov

Current Research Landscape Pertaining to 6-Methyl-5-(trifluoromethyl)pyridin-3-ol and Related Compounds

While specific, in-depth research on the biological activities of this compound is not extensively published, its constituent parts suggest its potential as a valuable building block in drug discovery and materials science. The current research landscape for related compounds is active, with a focus on synthesizing and evaluating various substituted pyridines for a range of applications.

For example, a related compound, 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol, has been used as a precursor in the synthesis of novel 1,2,3-triazole-phenyl-pyridine hybrids, which were subsequently screened for their antimicrobial activities. researchgate.net Another related amine derivative, 6-Methyl-5-(trifluoromethyl)pyridin-3-amine, is noted for its potential applications in pharmaceuticals and agrochemicals due to the interplay of its electron-withdrawing and electron-donating groups. smolecule.com

The synthesis of various trifluoromethylpyridine derivatives is an area of ongoing research, with methods like chlorine/fluorine exchange and cyclocondensation reactions being common strategies. nih.gov These derivatives are key intermediates for a number of commercial agrochemicals and pharmaceuticals. nih.govrsc.org The research indicates a continued interest in creating new molecules based on the trifluoromethylpyridine scaffold to explore their biological potential.

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| CAS Number | 1824097-10-0 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

Here is an interactive data table of related compounds and their areas of research:

| Compound Name | Area of Research/Application |

| 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol | Precursor for antimicrobial compounds researchgate.net |

| 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | Pharmaceutical and agrochemical intermediate smolecule.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial agents nih.gov |

| Trifluoromethylpyridine (TFMP) derivatives | Agrochemicals and pharmaceuticals nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NO |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C7H6F3NO/c1-4-6(7(8,9)10)2-5(12)3-11-4/h2-3,12H,1H3 |

InChI Key |

FAZJKAPRDRBXAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 5 Trifluoromethyl Pyridin 3 Ol and Analogues

Direct Synthesis Approaches to 6-Methyl-5-(trifluoromethyl)pyridin-3-ol

Multistep Synthetic Routes to Trifluoromethylated Pyridin-3-ol Derivatives

Multistep syntheses provide the flexibility required to introduce specific functional groups, such as methyl and trifluoromethyl moieties, at desired positions on the pyridin-3-ol scaffold. These routes often involve the initial synthesis of a simpler pyridine (B92270) ring, followed by sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful, albeit indirect, strategy for the synthesis of trifluoromethylated pyridin-3-ol derivatives. This approach would typically involve the synthesis of a pyridin-3-ol precursor bearing a halide (e.g., a chloro or bromo group) at the desired position for trifluoromethylation. Subsequently, a palladium-catalyzed reaction is employed to couple this halide with a trifluoromethyl source.

While not described specifically for this compound, general methodologies for the palladium-catalyzed trifluoromethylation of aryl chlorides have been developed. mit.edusemanticscholar.org These reactions often utilize a palladium catalyst in conjunction with a specialized phosphine ligand and a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF3). nih.gov This strategy is compatible with a wide range of functional groups and could be applied in the late stages of a synthesis to install the CF3 group onto a pre-functionalized 6-methyl-pyridin-3-ol core. mit.edu

Cycloaddition Strategies: Oxidopyridinium Betaine Chemistry

One of the most significant applications and synthetic routes involving trifluoromethylated pyridin-3-ols is their use in cycloaddition reactions via the formation of oxidopyridinium betaines. These betaines are versatile 1,3-dipoles that can react with various dipolarophiles to construct complex, three-dimensional nitrogen-containing heterocycles. nii.ac.jprsc.org The synthesis and reactivity of these betaines are heavily influenced by the position of the electron-withdrawing trifluoromethyl group on the pyridine ring. nii.ac.jpresearchgate.netnih.gov

The generation of the reactive oxidopyridinium betaine is the crucial first step in this cycloaddition strategy. The process begins with the N-alkylation of a trifluoromethylated pyridin-3-ol precursor. nii.ac.jp A common and effective method involves the methylation of the pyridine nitrogen using methyl triflate (MeOTf). nii.ac.jpresearchgate.net This creates a 3-hydroxypyridinium salt. Subsequent treatment of this salt with a base, typically a tertiary amine like triethylamine (Et3N), results in the deprotonation of the hydroxyl group. nii.ac.jpresearchgate.net This generates the neutral, zwitterionic oxidopyridinium betaine in situ, which can then be immediately trapped by a dipolarophile present in the reaction mixture. nii.ac.jpnih.gov

Oxidopyridinium betaines function as five-atom components in [5+2] cycloaddition reactions with activated alkenes, providing a powerful method for constructing 8-azabicyclo[3.2.1]octane frameworks, which are core structures in tropane alkaloids. nii.ac.jp The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the betaine. nii.ac.jpresearchgate.net

Research into trifluoromethylated oxidopyridinium betaines has shown that the position of the CF3 group dramatically influences the stereochemical outcome of the cycloaddition with dienophiles like N-methylmaleimide. nii.ac.jpnih.gov

When the trifluoromethyl group is at the 2- or 6-position, the (5+2) cycloaddition favors the formation of the endo-cycloadduct. nii.ac.jpresearchgate.netnih.gov

In contrast, when the trifluoromethyl group is at the 5-position, the reaction proceeds with high selectivity to exclusively yield the exo-cycloadduct. nii.ac.jpresearchgate.netnih.gov

This distinct stereochemical control highlights the significant electronic and steric influence of the trifluoromethyl group on the transition state of the cycloaddition. The reaction of these betaines with other activated alkenes, such as vinyl sulfones, has also been investigated, revealing unique regio- and stereoselectivities. nii.ac.jp

| CF3 Position on Pyridin-3-ol | Alkene Dipolarophile | Product | Yield | Stereoselectivity (endo:exo ratio) |

|---|---|---|---|---|

| 2-CF3 | N-Methylmaleimide | 8-azabicyclo[3.2.1]octane derivative | 87% | 4.8 : 1 |

| 5-CF3 | N-Methylmaleimide | 8-azabicyclo[3.2.1]octane derivative | 88% | Exclusively exo |

| 6-CF3 | N-Methylmaleimide | 8-azabicyclo[3.2.1]octane derivative | 86% | >20 : 1 |

Beyond [5+2] cycloadditions, the reactivity of trifluoromethylated oxidopyridinium betaines can be extended to higher-order cycloadditions. Specifically, the (5+4) cycloaddition of the 5-trifluoromethylated oxidopyridinium betaine has been successfully performed using 2,3-dimethylbuta-1,3-diene as the four-atom π-system. nii.ac.jp This reaction expands the synthetic utility of these intermediates, providing access to more complex, bridged heterocyclic systems.

Fluorination and Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a critical step in the synthesis of compounds like this compound. Direct C–H trifluoromethylation of pyridine has been achieved with high efficiency and regioselectivity. acs.org One such method involves activating the pyridine as an N-methylpyridine quaternary ammonium salt, which then reacts with trifluoroacetic acid in the presence of silver carbonate. acs.org This approach is noted for its good functional group compatibility and the use of readily available starting materials. acs.org

General methods for preparing trifluoromethylpyridine (TFMP) derivatives include:

Chlorine/fluorine exchange: This involves starting with a trichloromethylpyridine and exchanging the chlorine atoms for fluorine. nih.govjst.go.jp For example, 2,3-dichloro-5-(trichloromethyl)pyridine can undergo vapor-phase fluorination to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp

Cyclocondensation: This method builds the pyridine ring from a building block that already contains the trifluoromethyl group. nih.govjst.go.jp

Direct introduction: This involves using a trifluoromethyl active species, such as trifluoromethyl copper, to perform substitution reactions on bromo- or iodopyridines. nih.gov

Electrophilic fluorination is another strategy. For instance, 1,2-dihydropyridines can be treated with Selectfluor® to create fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

Reactions Involving Propanoate Esters as Precursors

Propanoate esters serve as valuable precursors in the synthesis of substituted pyridines. A key transformation is the formylation of a propionate ester to introduce a formyl group, which can then participate in ring-closing reactions. For example, methyl 3-(6-methyl-3-pyridinyl)propionate can be formylated by reacting it with methyl formate in the presence of a strong base like sodium methoxide. googleapis.com This reaction is typically conducted in a confined vessel to manage the evolution of carbon monoxide gas. googleapis.com The resulting 2-formyl-propionate can then be used in subsequent steps to construct the desired pyridine ring system. The initial propionate ester itself can be synthesized via hydrocarboxyalkylation of a vinylpyridine, such as 6-methyl-3-vinylpyridine, using carbon monoxide and an alkanol with specific palladium catalysts. googleapis.com

Green Chemistry Principles in the Synthesis of Trifluoromethylated Pyridines

Modern synthetic strategies for trifluoromethylated pyridines increasingly incorporate green chemistry principles to reduce environmental impact, improve efficiency, and lower costs. nih.gov Key approaches include microwave-assisted synthesis and multicomponent reactions that enhance atom economy.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including trifluoromethylated pyridines. nih.govbeilstein-journals.org This technique offers significant advantages over conventional heating, such as reduced reaction times, lower energy consumption, and often higher yields. nih.gov

MAOS has been successfully applied to various reactions for pyridine synthesis. For instance, the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of ethynyl ketones with enamines, can be efficiently carried out using microwave irradiation, often in a continuous flow reactor. beilstein-journals.org This method allows for a one-step process of Michael addition and cyclodehydration without the need to isolate intermediates. beilstein-journals.org Similarly, microwave irradiation has been used in the copper-mediated trifluoromethylation of pyrimidine (B1678525) nucleosides and in the synthesis of 1,2,4-triazolo[1,5-a]pyridines. nih.govmdpi.com A multicomponent procedure for synthesizing 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines also utilizes microwave assistance for the key Sonogashira cross-coupling step. nih.govresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction Type | Reactants | Product | Advantage of MAOS |

|---|---|---|---|

| Bohlmann–Rahtz Synthesis | Ethynyl ketones, Enamines | Trisubstituted Pyridines | One-step reaction, good yield, suitable for continuous flow. beilstein-journals.org |

| Trifluoromethylation | Pyrimidine Nucleosides, Chen's reagent | Trifluoromethylated Nucleosides | Facilitates late-stage trifluoromethylation. nih.gov |

Atom Economy and Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, thus maximizing atom economy. nih.gov

The Kröhnke pyridine synthesis is a classic example that has been adapted into an MCR for preparing 2-trifluoromethyl pyridines. researchgate.net This approach involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium acetate (B1210297). researchgate.net The reaction proceeds through a cascade of Michael addition, cyclization, and elimination steps. researchgate.net This methodology has proven to be general for a range of substituted chalcones and is scalable. researchgate.net

Another MCR approach has been developed for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. nih.govresearchgate.net This one-pot procedure involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type conditions. nih.govresearchgate.net This MCR approach was found to be superior to a sequential, stepwise synthesis. nih.gov

Isolation and Purification Techniques for Synthesized Compounds

Following the synthesis of this compound and related compounds, effective isolation and purification are essential to obtain the product with the desired purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used and effective method for the purification of synthesized trifluoromethylated pyridines and their intermediates. rsc.orgmdpi.comamazonaws.comrsc.org This technique separates compounds based on their differential adsorption to the stationary silica gel phase and their solubility in the mobile phase (eluent). mdpi.com

In the synthesis of various pyridine derivatives, the crude product obtained after the reaction work-up is often subjected to column chromatography. rsc.orgmdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents like petroleum ether/ethyl acetate or dichloromethane/methanol, is optimized to achieve effective separation of the target compound from unreacted starting materials, by-products, and catalysts. rsc.orgmdpi.comamazonaws.com For example, in the synthesis of 6-(5-chloro-2-(trifluoromethyl)phenyl)-3-fluoro-2-methylpyridine, the crude product was purified by column chromatography using a petroleum ether and ethyl acetate mixture (7:3) as the eluent. mdpi.com The effectiveness of the separation is often monitored by thin-layer chromatography (TLC). rsc.org This method has been shown to be reliable for purifying a wide array of organic compounds, increasing purity significantly. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5-(trichloromethyl)pyridine |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Methyl 3-(6-methyl-3-pyridinyl)propionate |

| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide |

| 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines |

| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde |

Recrystallization

Recrystallization is a crucial technique for the purification of solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. While specific experimental data for the recrystallization of this compound is not extensively detailed in publicly available literature, purification strategies can be inferred from methodologies applied to analogous structures, such as other substituted pyridin-3-ol derivatives.

The selection of an appropriate solvent system is paramount for a successful recrystallization. For pyridin-3-ol derivatives, a range of solvents with varying polarities have been employed. For instance, in the synthesis of 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine, a structurally related compound, benzene was utilized as the recrystallization solvent to yield colorless needles google.com. This suggests that aromatic hydrocarbon solvents could be a viable option for the purification of this compound, particularly for removing more polar impurities.

Another common class of solvents for the recrystallization of polar heterocyclic compounds are alcohols. For example, the salt 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide was successfully recrystallized from ethanol to produce red, needle-shaped crystals iucr.org. Given the presence of a hydroxyl group, which can engage in hydrogen bonding, alcohols like ethanol, methanol, or isopropanol are strong candidates for the recrystallization of this compound. It is also common to use a mixture of solvents to achieve the desired solubility profile. For instance, an ethanol-water mixture could be effective, where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid, followed by cooling to induce crystallization.

The general procedure for recrystallization would involve dissolving the crude this compound in a minimum amount of a suitable hot solvent. The solution would then be filtered while hot to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed to promote the formation of well-defined, pure crystals. Once crystallization is complete, the crystals are collected by filtration, typically under vacuum, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried thoroughly. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic methods.

The table below summarizes recrystallization data for compounds analogous to this compound, providing insights into potential solvent choices.

| Compound | Recrystallization Solvent | Reference |

| 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine | Benzene | google.com |

| 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide | Ethanol | iucr.org |

This interactive table allows for the sorting and filtering of data to better understand the purification methods for similar chemical structures.

Reactivity and Derivatization Studies of 6 Methyl 5 Trifluoromethyl Pyridin 3 Ol Derivatives

Functional Group Transformations

The strategic placement of functional groups on the pyridin-3-ol core allows for a variety of chemical modifications. The hydroxyl group is a key site for nucleophilic substitution, while the electron density of the pyridine (B92270) ring dictates its interactions with electrophiles and oxidizing agents.

The hydroxyl group of pyridin-3-ol derivatives can be converted into a better leaving group, such as a triflate, to facilitate nucleophilic substitution reactions. For instance, pyridin-3-ols can be O-triflated, and these triflates can then undergo substitution with various nucleophiles. This process allows for the introduction of a wide range of functional groups at the C-3 position. While direct studies on 6-methyl-5-(trifluoromethyl)pyridin-3-ol are not extensively detailed in the provided literature, the principles of these transformations on analogous pyridin-3-ol systems are well-established. The reaction of the corresponding triflate with organometallic reagents, for example, would be a plausible method for creating new carbon-carbon bonds at this position.

The pyridine ring in this compound is susceptible to attack by electrophiles and can undergo oxidation, although the trifluoromethyl group's electron-withdrawing nature can deactivate the ring towards certain electrophilic substitutions. Research on related pyridin-3-ol derivatives has shown that reactions with electrophiles can lead to a variety of products. For example, treatment with oxidizing agents can lead to the formation of pyridinones or other oxidized species. The specific outcomes of such reactions with this compound would be highly dependent on the reaction conditions and the nature of the electrophile or oxidant used.

While not a direct reaction of this compound itself, the dimerization of related aminopyridinols provides insight into the potential reactivity of its derivatives. The oxidative dimerization of 3-amino-2-chloro-4-methylpyridine, for example, has been shown to produce azopyridines. This suggests that if the hydroxyl group of this compound were converted to an amino group, similar dimerization reactions could be possible, leading to the formation of larger, more complex molecular architectures.

Stereochemical Outcomes in Cycloaddition Reactions

Pyridinium (B92312) ylides, which can be generated from pyridin-3-ol derivatives, are valuable intermediates in cycloaddition reactions for the synthesis of novel heterocyclic systems. The stereochemistry of these reactions is often influenced by the substituents on the pyridine ring.

Studies on pyridinium ylides derived from various 3-hydroxypyridines have demonstrated their utility in (5+2) and (5+4) cycloaddition reactions. These reactions, which involve the combination of a five-atom pyridinium ylide component with a two- or four-atom π-system, respectively, can lead to the formation of complex bicyclic structures with a high degree of stereocontrol. The regioselectivity and stereoselectivity of these cycloadditions are highly dependent on the substitution pattern of the pyridinium ylide. For a pyridinium ylide generated from this compound, the electronic and steric effects of the methyl and trifluoromethyl groups would be expected to play a significant role in directing the outcome of the cycloaddition.

Advanced Derivatization Strategies for Targeted Applications

The functional group versatility of this compound makes it a valuable scaffold for the development of novel molecules with tailored properties. Advanced derivatization strategies are employed to modify its structure for specific applications, ranging from fundamental reactivity studies to the design of complex bioactive agents. These methods focus on the selective modification of the pyridinol core, including the hydroxyl group and the C-H bonds of the pyridine ring.

Tosylation for Subsequent SN2 Reactions

The hydroxyl group of this compound is a key site for derivatization. One common strategy to enhance its reactivity is to convert it into a better leaving group. Tosylation, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, transforms the poorly leaving hydroxide (B78521) ion into a tosylate group. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.

This transformation is critical for enabling subsequent nucleophilic substitution (SN2) reactions at the C3 position of the pyridine ring. Once the tosylate is formed, a wide range of nucleophiles can be introduced to displace the tosylate group, allowing for the synthesis of a diverse library of derivatives.

General Reaction Scheme:

Tosylation: The pyridinol is treated with TsCl and a base (e.g., pyridine, triethylamine) to form the corresponding tosylate ester, 6-methyl-5-(trifluoromethyl)pyridin-3-yl tosylate.

SN2 Reaction: The resulting tosylate is reacted with a nucleophile (Nu⁻), which attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a new C-Nu bond.

This two-step sequence provides a robust platform for introducing various functionalities, such as amines, azides, thiols, and other carbon-based nucleophiles, thereby expanding the chemical space accessible from the parent pyridinol.

C-H Arylation as a Late-Stage Functionalization Method

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful tool in medicinal chemistry and materials science. For pyridine-containing molecules, palladium-catalyzed direct C–H arylation has emerged as an efficient method for this purpose. rsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making synthetic routes more efficient. nih.gov

In the context of this compound derivatives, C-H arylation allows for the direct formation of a biaryl linkage by coupling a C-H bond on the pyridine ring with an aryl partner. The directing-group ability of substituents on the pyridine ring and the choice of catalyst and ligands are crucial for controlling the regioselectivity of the reaction. researchgate.netnih.gov For instance, palladium acetate (B1210297) in combination with ligands like 1,10-phenanthroline (B135089) has been used for C3-selective arylation of pyridines. researchgate.net The electronic properties of the trifluoromethyl group (electron-withdrawing) and the methyl and hydroxyl groups (electron-donating) on the this compound scaffold significantly influence the reactivity and outcome of the C-H arylation. Intramolecular C-H arylation using a palladium catalyst is also a viable method for creating fused heterocyclic systems from pyridine derivatives. beilstein-journals.orgbeilstein-archives.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation Conditions for Pyridine Derivatives

| Pyridine Substrate | Arylating Agent | Catalyst/Ligand | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine N-Oxides | Potassium Aryltrifluoroborates | Pd(OAc)₂ (ligand-free) | Efficient and selective C-H arylation with moderate to high yields. | rsc.org |

| 3-Methyl-2-phenylpyridine | Diaryliodonium Salts | Pd(OAc)₂ | Reaction is accelerated by electron-withdrawing groups on the arylating agent. | nih.gov |

| Pyridine-2-Carboxylic Acids | Aryl Halides | Pd(OAc)₂ / various ligands | Carboxylate group directs C3/C4 arylation. | researchgate.net |

| N-Aryl Pyridinecarboxamides | (Intramolecular C-Br bond) | Pd(OAc)₂ / PPh₃ | Facile synthesis of fused nitrogen-containing heterocycles in moderate to excellent yields. | beilstein-journals.orgbeilstein-archives.org |

Formation of Complex Hybrid Molecules (e.g., Triazole-Pyridine Hybrids)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The 1,2,3-triazole ring is an excellent linker moiety due to its stability, synthetic accessibility via "click chemistry," and ability to engage in hydrogen bonding. researchgate.netmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, known for its high yields, mild reaction conditions, and specificity. nd.eduillinois.edunih.gov

To create triazole-pyridine hybrids from this compound, the pyridinol core must first be functionalized with either an azide (B81097) or a terminal alkyne. This is typically achieved by converting the hydroxyl group. For example, the hydroxyl can be alkylated with propargyl bromide to install a terminal alkyne, or it can be converted to a leaving group (like a tosylate) and displaced by sodium azide to install the azide functionality. mdpi.com The resulting functionalized pyridine is then "clicked" with a complementary alkyne- or azide-containing molecule to form the desired hybrid. This modular approach allows for the rapid synthesis of large libraries of complex molecules for biological screening. nih.govutoronto.ca For instance, research has shown the successful synthesis of novel 1,2,3-triazole-phenyl-pyridine hybrids using this click chemistry approach. researchgate.netrsc.org

Synthetic Pathway to Triazole-Pyridine Hybrids:

Functionalization: Convert the hydroxyl group of this compound to an alkyne (e.g., using propargyl bromide) or an azide (e.g., via tosylation followed by substitution with NaN₃).

Click Reaction: React the functionalized pyridine derivative with a molecule containing the complementary group (an azide or an alkyne) in the presence of a Cu(I) catalyst (e.g., generated in situ from CuSO₄ and sodium ascorbate).

Table 2: Representative Structures of Pyridine-Triazole Hybrids

| Pyridine Precursor | Linker Strategy | Coupling Partner | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| 6-Aryl-pyridin-3-ol | O-alkylation with propargyl bromide | Aryl Azide | 6-Aryl-3-(1-aryl-1H-1,2,3-triazol-4-ylmethoxy)pyridine | researchgate.net |

| Pyazolo[3,4-b]pyridine | N-alkylation with propargyl bromide | Benzyl Azide | Pyazolo[3,4-b]pyridine-triazole-benzyl hybrid | mdpi.com |

| 2-Azidopyridine | Direct use of azide group | α-Carbonylphosphorane | Azirine-triazole-pyridine hybrid | rsc.org |

Derivatization for Prodrug Design

A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body to the active parent drug. This strategy is often used to overcome undesirable physicochemical properties of a drug, such as poor solubility, low membrane permeability, or rapid first-pass metabolism. The hydroxyl group of this compound is an ideal handle for prodrug derivatization.

By converting the phenolic hydroxyl group into an ester or a carbamate (B1207046), the polarity of the molecule can be masked. auburn.edu This increased lipophilicity can enhance oral absorption from the gastrointestinal tract. Once absorbed into the bloodstream, these ester or carbamate linkages are designed to be cleaved by endogenous enzymes, such as esterases, which are abundant in the plasma and liver, to release the active pyridinol parent drug. Carbamate esters have been shown to be particularly suitable as prodrugs for phenolic compounds, successfully bypassing first-pass metabolism and achieving high plasma concentrations of the parent compound. nih.gov The choice of the ester or carbamate promoiety can be tuned to control the rate of hydrolysis and, consequently, the release profile of the active drug.

Table 3: Common Prodrug Moieties for Hydroxyl Groups

| Prodrug Linkage | Derivatizing Agent | Cleavage Mechanism | Purpose | Reference |

|---|---|---|---|---|

| Ester | Acid Chloride or Anhydride (R-COCl) | Esterase-mediated hydrolysis | Increase lipophilicity, improve oral absorption. | auburn.edu |

| Carbonate | Chloroformate (R-OCOCl) | Esterase-mediated hydrolysis | Generally more stable to hydrolysis than esters. | auburn.edu |

| Carbamate | Isocyanate (R-NCO) | Esterase/Amidase-mediated hydrolysis | Enhance stability against first-pass metabolism. | nih.gov |

| Phosphate Ester | Phosphoryl Chloride (POCl₃) | Phosphatase-mediated hydrolysis | Increase aqueous solubility for intravenous formulations. | auburn.edu |

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 5 Trifluoromethyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Methyl-5-(trifluoromethyl)pyridin-3-ol, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its structure.

Proton (1H) NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups.

Predicted 1H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.3 - 2.6 | Singlet (s) | N/A |

| Ar-H (Position 2) | 7.8 - 8.1 | Singlet (s) or Doublet (d) | ~2-3 Hz (if coupled to H4) |

| Ar-H (Position 4) | 7.0 - 7.3 | Singlet (s) or Doublet (d) | ~2-3 Hz (if coupled to H2) |

| OH | 9.5 - 11.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar structures. The solvent used for analysis will affect the chemical shifts, particularly for the hydroxyl proton.

Carbon (13C) NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The trifluoromethyl group will cause the C5 and CF₃ signals to appear as quartets due to C-F coupling.

Predicted 13C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 | 145 - 150 | Singlet (s) |

| C3 | 150 - 155 | Singlet (s) |

| C4 | 115 - 120 | Singlet (s) |

| C5 | 120 - 125 | Quartet (q) |

| C6 | 140 - 145 | Singlet (s) |

| CH₃ | 15 - 20 | Singlet (s) |

| CF₃ | 120 - 125 | Quartet (q) |

Note: Predicted values are based on established 13C NMR chemical shift correlations and may vary based on solvent and experimental conditions.

Fluorine (19F) NMR Spectroscopy

19F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is a key diagnostic feature. For instance, the 19F NMR spectrum of the related compound, 6-trifluoromethyl pyridoxine, shows a signal that is sensitive to pH changes. nih.gov

Predicted 19F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | Singlet (s) |

Note: Chemical shifts are typically referenced to an internal or external standard such as CFCl₃ (δ = 0 ppm). The predicted range is based on typical values for trifluoromethyl groups attached to aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the exact mass of the parent ion, which in turn allows for the calculation of its elemental formula with high accuracy. This is a definitive method for confirming the chemical formula of this compound.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 178.0474 |

| [M-H]⁻ | 176.0329 |

Note: M refers to the molecular ion. The calculated m/z values are for the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and confirming the molecular weight of the main component. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column, and then the eluent would be introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The retention time from the LC would also be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The polar hydroxyl (-OH) group on the pyridine ring can lead to poor peak shape (tailing) and potential thermal degradation in the high-temperature environment of the GC inlet and column. To overcome these issues, derivatization is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. gcms.czgreyhoundchrom.comcovachem.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols and phenols. chemcoplus.co.jp This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less prone to adsorption on the GC column, leading to improved chromatographic resolution and peak symmetry. gcms.cztcichemicals.com

Common silylating reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The reaction is typically carried out in an aprotic solvent, such as pyridine or acetonitrile (B52724). Pyridine can also act as an acid scavenger, driving the reaction to completion. researchgate.net

The derivatized this compound is then introduced into the GC-MS system. In the mass spectrometer, the TMS derivative will fragment in a predictable manner, aiding in structural confirmation. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions, such as the loss of a methyl group ([M-15]⁺) from the TMS moiety.

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Converts the polar -OH group to a volatile TMS ether. researchgate.net |

| Solvent/Catalyst | Pyridine | Serves as a solvent and acid scavenger to drive the reaction. researchgate.net |

| Reaction Conditions | 60°C for 30 minutes | Ensures complete derivatization. researchgate.net |

| GC Column | Fused silica (B1680970) capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) | Provides separation of the analyte from other components. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on established data for similar substituted pyridines and aromatic alcohols. nih.gov

The key functional groups and their expected IR absorption regions are:

O-H stretch: A broad band is anticipated in the region of 3400-3200 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H stretch: Absorption bands for the C-H stretching vibrations on the pyridine ring are expected just above 3000 cm⁻¹.

Aliphatic C-H stretch: The methyl group's C-H stretching will appear in the 2980-2850 cm⁻¹ range.

C=C and C=N stretches: The aromatic ring stretching vibrations of the pyridine core will produce several bands in the 1600-1450 cm⁻¹ region.

C-F stretches: The trifluoromethyl group is characterized by very strong and distinct absorption bands, typically found in the 1350-1100 cm⁻¹ range.

C-O stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1260-1180 cm⁻¹ region.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) stretch | 3400-3200 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980-2850 | Medium-Weak |

| Pyridine Ring (C=C, C=N) stretch | 1600-1450 | Medium-Strong |

| Trifluoromethyl (C-F) stretch | 1350-1100 | Very Strong |

| Phenolic C-O stretch | 1260-1180 | Strong |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purity analysis of polar aromatic compounds like this compound. researchgate.net This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC method would utilize a C18 stationary phase, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and more reproducible retention times. helixchrom.com Detection is commonly performed using a photodiode array (PDA) or a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. sielc.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. |

| Gradient | Gradient elution (e.g., 5% to 95% B over 15 min) | To effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV/PDA at ~270 nm | To detect and quantify the analyte based on its UV absorbance. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for much higher resolution, greater sensitivity, and significantly faster analysis times. waters.com For the purity assessment of this compound, a UPLC method would provide superior performance, enabling the detection and quantification of even trace-level impurities that might not be resolved by HPLC. waters.com

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method would use similar column chemistry (C18) and mobile phases, but the analysis time could be reduced from 15-20 minutes to as little as 2-5 minutes without sacrificing resolution. waters.com This high throughput is particularly valuable in research and manufacturing environments.

Derivatization for Enhanced Analytical Detection

Beyond improving chromatographic behavior for GC, derivatization can also be employed to enhance the detectability of this compound in liquid chromatography. While the native compound has UV absorbance, certain analytical scenarios may require lower detection limits.

Derivatization can introduce a chromophore or a fluorophore into the molecule, significantly increasing its response factor for UV or fluorescence detectors, respectively. mdpi.com For instance, reacting the hydroxyl group with a reagent containing a highly conjugated aromatic system or a fluorescent tag can lower the limits of detection and quantification by several orders of magnitude.

Another key application is for LC-MS analysis. While the native compound can be ionized, derivatization can create an adduct that has a better ionization efficiency or a more characteristic fragmentation pattern in the mass spectrometer. For example, reagents like pentafluorobenzyl bromide (PFBBr) can be used to derivatize hydroxyl groups, creating a derivative that is highly sensitive for detection by electron capture negative ion mass spectrometry. mdpi.com This strategy is particularly useful for trace-level analysis in complex matrices.

Computational and Theoretical Investigations of 6 Methyl 5 Trifluoromethyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties and reactivity of chemical compounds. dergipark.org.trjournaleras.commdpi.com

Conformational Analysis and Molecular Geometry Optimization

Before predicting other properties, it is essential to determine the most stable three-dimensional structure of the molecule. Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and their corresponding energy levels. For 6-methyl-5-(trifluoromethyl)pyridin-3-ol, this would primarily involve the rotation around the single bonds connected to the methyl (-CH3), trifluoromethyl (-CF3), and hydroxyl (-OH) groups.

Using DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), the geometry of each conformer is optimized to find the lowest energy state on the potential energy surface. journaleras.com This process yields the most stable, or ground-state, conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters: The following table represents typical bond lengths and angles that might be expected from a DFT optimization of this compound, based on analyses of similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-C (methyl) | ~1.51 Å |

| Bond Length | C-C (trifluoromethyl) | ~1.50 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-O | ~119° |

| Bond Angle | F-C-F | ~107° |

Electronic Structure Analysis (HOMO/LUMO Levels, NBO Charges)

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups would significantly influence the energies and spatial distribution of these orbitals.

Natural Bond Orbital (NBO) analysis is used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. dergipark.org.trresearchgate.netdntb.gov.ua This method provides "natural charges" on each atom, offering a more chemically intuitive picture than other population analysis methods. The NBO charges can help identify the most electropositive and electronegative sites in the molecule, which are prone to nucleophilic and electrophilic attack, respectively. nih.gov

Illustrative NBO Analysis and FMO Energies: This table provides hypothetical, yet chemically reasonable, values for NBO charges and FMO energies for this compound.

| Parameter | Atom/Orbital | Predicted Value |

| NBO Charge | O (hydroxyl) | -0.70 e |

| N (pyridine) | -0.55 e | |

| F (trifluoromethyl) | -0.40 e | |

| C (attached to O) | +0.45 e | |

| H (hydroxyl) | +0.50 e | |

| FMO Energy | HOMO | -6.8 eV |

| LUMO | -1.5 eV | |

| HOMO-LUMO Gap | 5.3 eV |

Reaction Pathway Elucidation and Energy Profiles

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. mdpi.com This allows for the elucidation of reaction mechanisms by identifying transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). By calculating the activation energies (the energy difference between reactants and the transition state), researchers can predict the feasibility and rate of a given reaction. For a substituted pyridine (B92270) like this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution, to determine the most favorable pathway and the structure of the resulting products.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

The selectivity of a chemical reaction—where and in what orientation it occurs—can be predicted using DFT. Regioselectivity (the preference for reaction at one position over another) is often governed by the electronic and steric properties of the molecule. The calculated NBO charges and the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, sites with a high negative charge and a significant HOMO contribution would be susceptible to electrophilic attack. Stereoselectivity, the preference for the formation of one stereoisomer over another, can be predicted by comparing the activation energies of the pathways leading to different stereoisomeric products.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

In a molecular docking study, the optimized 3D structure of this compound, obtained from DFT calculations, would be placed into the binding site of a target protein. Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding energy.

The results predict the most stable binding mode and provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. The binding mode reveals key intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl group and the pyridine nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The methyl group and the pyridine ring can interact with nonpolar residues.

Halogen bonds: The fluorine atoms of the trifluoromethyl group can interact with electron-rich pockets.

For example, given that some pyridine derivatives act as inhibitors for kinases like PI3K, one could hypothesize docking this compound into the ATP-binding site of such an enzyme. acs.orgmdpi.com

Illustrative Molecular Docking Results for a Hypothetical Kinase Target: This table illustrates the kind of data a molecular docking simulation might produce for this compound with a hypothetical protein target.

| Interaction Type | Ligand Group | Protein Residue | Distance/Geometry |

| Hydrogen Bond | Hydroxyl (-OH) | Asp150 (backbone) | 1.9 Å |

| Hydrogen Bond | Pyridine (N) | Val85 (side chain) | 2.1 Å |

| Hydrophobic | Methyl (-CH3) | Leu120, Ile70 | N/A |

| Pi-Pi Stacking | Pyridine Ring | Phe145 | 3.8 Å |

| Predicted Binding Affinity | -8.2 kcal/mol |

Analysis of Interactions with Enzyme Active Sites (e.g., AChE, COX, LOX, FLAP)

A comprehensive review of scientific literature reveals a lack of specific computational studies detailing the interactions between this compound and the active sites of the enzymes Acetylcholinesterase (AChE), Cyclooxygenase (COX), Lipoxygenase (LOX), and 5-Lipoxygenase-Activating Protein (FLAP).

While molecular docking and simulation are common computational techniques used to predict the binding affinity and interaction patterns of small molecules with enzyme targets, no such studies have been published for this compound with the aforementioned enzymes. Such in silico analyses would be instrumental in elucidating the potential inhibitory or modulatory activity of this compound. These enzymes are significant targets in drug discovery for various therapeutic areas. AChE is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. The COX and LOX enzymes are crucial mediators of inflammation, and their inhibitors are widely used as anti-inflammatory drugs. FLAP is also a critical protein in the biosynthesis of leukotrienes, which are inflammatory mediators.

Future computational research, employing methods such as molecular docking and molecular dynamics simulations, would be necessary to explore the potential interactions of this compound with these and other biologically relevant enzymes.

In Silico ADMET Prediction and Pharmacokinetic Modeling

There are no publicly available in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies or pharmacokinetic models specifically for this compound.

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and safety profile. These computational models estimate a range of properties, including but not limited to:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolic pathways and interactions with cytochrome P450 enzymes.

Excretion: Prediction of clearance routes.

Toxicity: Assessment of potential risks such as carcinogenicity, mutagenicity, and cardiotoxicity.

The application of such predictive models to this compound would provide valuable insights into its drug-like properties and potential liabilities, thereby guiding further experimental investigation.

Structure-Activity Relationship (SAR) Studies based on Computational Data

A review of the available scientific literature indicates that no specific computational structure-activity relationship (SAR) studies have been published for this compound.

Computational SAR studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in medicinal chemistry for understanding how modifications to a chemical structure affect its biological activity. These studies typically involve a series of structurally related compounds and aim to develop predictive models that can guide the design of new analogues with improved potency, selectivity, or other desired properties.

For a compound like this compound, a computational SAR study would involve the synthesis and biological evaluation of a library of derivatives, followed by the development of a QSAR model correlating their structural features with their biological activity. Such a study would be essential for optimizing this chemical scaffold for a particular biological target.

Q & A

Q. Does the compound exhibit off-target effects on related ion channels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.